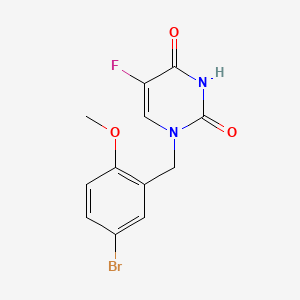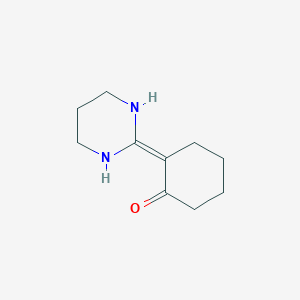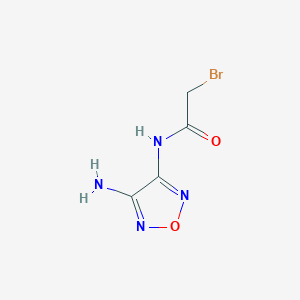
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of an oxadiazole ring substituted with an amino group and a bromoacetamide moiety, which imparts distinct chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general procedure includes dissolving 4-amino-1,2,5-oxadiazole in a suitable solvent such as dichloromethane, followed by the slow addition of bromoacetyl bromide. The reaction mixture is then stirred at a low temperature to ensure complete conversion to the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and implementing efficient purification processes to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group and the oxadiazole ring.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation of the amino group could produce a nitro derivative.
科学研究应用
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring and amino group contribute to the compound’s overall reactivity and ability to interact with various biological targets.
相似化合物的比较
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide can be compared with other similar compounds such as:
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Lacks the bromo group, resulting in different reactivity and biological activity.
3-Amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of a bromoacetamide moiety, leading to distinct chemical properties and applications
The uniqueness of this compound lies in its combination of the oxadiazole ring, amino group, and bromoacetamide moiety, which together confer a wide range of chemical reactivity and potential biological activities.
属性
CAS 编号 |
497224-40-5 |
|---|---|
分子式 |
C4H5BrN4O2 |
分子量 |
221.01 g/mol |
IUPAC 名称 |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide |
InChI |
InChI=1S/C4H5BrN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10) |
InChI 键 |
MHSVLEDXWSQTBG-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NC1=NON=C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
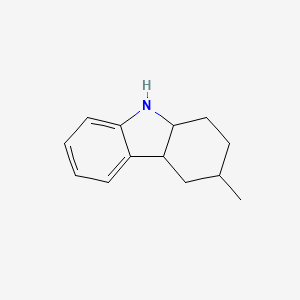
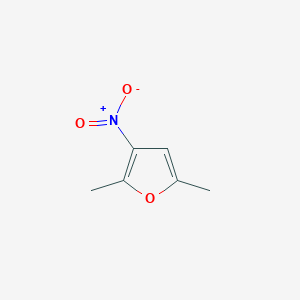

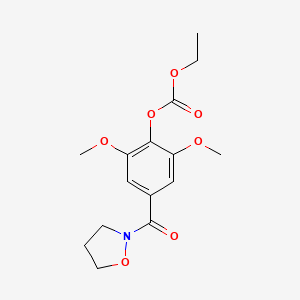
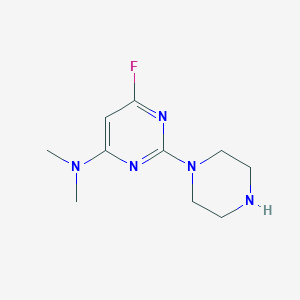

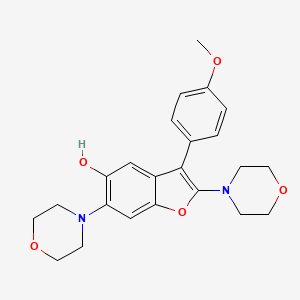
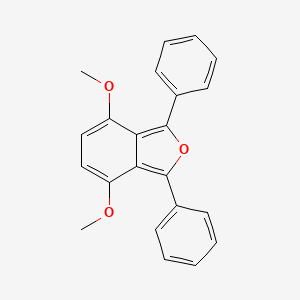
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
